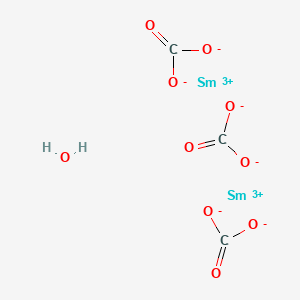

Samarium(III) carbonate hydrate

Description

Properties

IUPAC Name |

samarium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJWOAORLTVVQC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sm+3].[Sm+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-37-3 | |

| Record name | Samarium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Precipitation Methodology

Aqueous precipitation remains the most widely adopted method for synthesizing this compound. The reaction involves the controlled mixing of samarium nitrate (Sm(NO₃)₃) and sodium carbonate (Na₂CO₃) solutions under ambient conditions. Stoichiometric considerations require a 1:3 molar ratio of Sm³⁺ to CO₃²⁻ to ensure complete reaction:

Key procedural steps include:

-

Dissolving Sm(NO₃)₃·6H₂O and Na₂CO₃ in deionized water at concentrations ranging from 0.01–0.25 M.

-

Gradual addition of Sm³⁺ solution into the carbonate solution under mechanical stirring (300–500 rpm).

-

Aging the precipitate for 1–2 hours, followed by filtration, washing with ethanol, and drying at 60°C.

The method typically yields micron-sized particles but faces challenges in controlling particle morphology and size distribution.

Taguchi-Optimized Precipitation for Nanoscale Synthesis

To address size variability, researchers have employed Taguchi robust design (L9 orthogonal array) to optimize reaction parameters. Four critical factors were evaluated:

| Factor | Levels Investigated | Optimal Level |

|---|---|---|

| Sm³⁺ concentration | 0.01 M, 0.05 M, 0.25 M | 0.25 M |

| CO₃²⁻ concentration | 0.01 M, 0.05 M, 0.25 M | 0.25 M |

| Sm³⁺ feed flow rate | 2.5 mL/min, 10 mL/min, 40 mL/min | 40 mL/min |

| Reaction temperature | 30°C, 50°C, 70°C | 30°C |

ANOVA Results (Particle Size Response):

| Factor | F-Value | Contribution (%) |

|---|---|---|

| Sm³⁺ concentration | 39.5 | 28.2 |

| Feed flow rate | 72.2 | 52.0 |

| Temperature | 24.0 | 16.9 |

| Error | - | 2.9 |

The optimized conditions produced samarium carbonate nanoparticles averaging 35 nm in diameter, with narrow polydispersity (PDI < 0.2). High feed flow rates (40 mL/min) promoted rapid nucleation over growth, while elevated Sm³⁺ concentrations increased supersaturation, favoring smaller crystallites.

Thermal Decomposition Pathways

Calcination to Samarium Oxide

This compound serves as a precursor for Sm₂O₃ through controlled calcination:

Thermogravimetric analysis (TGA) reveals a three-stage decomposition:

-

Dehydration (30–200°C): Loss of adsorbed and crystalline water (8–12% mass loss).

-

Carbonate Decomposition (200–600°C): CO₂ evolution with 44–48% mass loss.

-

Oxide Stabilization (>600°C): Formation of cubic Sm₂O₃ (XRD confirmed, JCPDS 01-074-1807).

Calcining at 700°C for 3 hours yields 56 nm Sm₂O₃ nanoparticles, retaining the precursor’s morphology.

Composite Synthesis for Medical Applications

Samarium Carbonate-Polymethacrylate Microspheres

A novel radioembolic agent was synthesized by embedding Sm₂(CO₃)₃ within polymethacrylate (PMA) microspheres:

-

Emulsion Polymerization: Methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) copolymerized in the presence of Sm₂(CO₃)₃ nanoparticles.

-

Neutron Activation: Irradiation in a nuclear reactor converted stable ¹⁵²Sm to radioactive ¹⁵³Sm (t₁/₂ = 46.3 h).

-

Characterization: Post-activation FT-IR confirmed structural integrity, with ¹⁵³Sm activity reaching 4.40 ± 0.08 GBq·g⁻¹.

The microspheres exhibited >98% ¹⁵³Sm retention in physiological saline, demonstrating viability for hepatic radioembolization.

Characterization of this compound

Spectroscopic Analysis

Morphological Evaluation

-

SEM: Spherical nanoparticles with minimal aggregation under optimized conditions.

-

XRD: Broad diffraction peaks (2θ = 30.5°, 45.2°) indicating nanocrystalline structure.

Industrial and Laboratory-Scale Production

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–2 L | 500–2000 L |

| Yield per Batch | 5–20 g | 50–200 kg |

| Purity | 99.9–99.999% | 99–99.9% |

| Cost (USD/g) | 120–500 | 50–150 |

American Elements offers Sm₂(CO₃)₃·xH₂O at purities from 99% (2N) to 99.999% (5N), with pricing scaled for bulk purchases .

Chemical Reactions Analysis

Types of Reactions

Samarium(III) carbonate hydrate undergoes various chemical reactions, including:

Decomposition: When heated, it decomposes to form samarium oxide and carbon dioxide.

Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form the corresponding samarium salt.

Common Reagents and Conditions

Decomposition: Heating this compound in the presence of air or an inert atmosphere.

Acid-Base Reactions: Reacting with dilute acids such as hydrochloric acid or sulfuric acid at room temperature.

Major Products Formed

Decomposition: Samarium oxide (Sm2O3) and carbon dioxide (CO2).

Acid-Base Reactions: Samarium salts (e.g., samarium chloride or samarium sulfate) and carbon dioxide.

Scientific Research Applications

Material Science Applications

Glass and Ceramics:

Samarium(III) carbonate hydrate is widely used in the production of specialized glasses and ceramics. Its incorporation enhances the absorption of infrared light, making it valuable in optical applications such as infrared filters and lenses. The compound's ability to modify the optical properties of materials allows for the development of advanced photonic devices .

Phosphors:

In phosphor technology, samarium compounds are employed to create luminescent materials. This compound can be used as a dopant in phosphors for solid-state lighting and display technologies. Its luminescence properties are particularly useful in producing red-emitting phosphors for LED applications .

Thermoelectric Devices:

The compound is also explored for use in thermoelectric materials, which convert temperature differences into electric voltage. Samarium-based compounds have shown potential due to their unique thermal and electrical properties, making them suitable for energy harvesting applications .

Catalytic Applications

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its role as a Lewis acid facilitates reactions such as esterification and transesterification, which are critical in the production of biodiesel and other biofuels. The compound's catalytic properties can improve reaction yields and selectivity .

Research and Development

Synthesis Studies:

Recent studies have focused on synthesizing this compound through various methods, including precipitation from samarium salts with carbonate solutions. These studies often involve thermogravimetric analysis (TGA) to characterize the thermal stability and decomposition patterns of the hydrate .

Case Study: Thermogravimetric Analysis

A notable research study involved the synthesis of samarium peroxocarbonate and its characterization using TGA. The results indicated significant mass loss at specific temperature ranges, correlating with the release of water and carbon dioxide, thereby confirming the stability and composition of samarium compounds under thermal stress .

Safety and Handling Considerations

While this compound is generally considered safe when handled properly, it poses certain risks such as skin irritation and respiratory issues upon inhalation. Appropriate safety measures should be taken when working with this compound, including wearing protective gear and ensuring adequate ventilation .

Mechanism of Action

The mechanism by which samarium(III) carbonate hydrate exerts its effects depends on its application. For example, in catalysis, samarium(III) ions can facilitate various chemical reactions by providing active sites for reactants. In medical applications, radioactive samarium isotopes can target and destroy cancer cells through radiation therapy .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below summarizes key properties of Sm₂(CO₃)₃·xH₂O and related samarium compounds:

Structural and Functional Differences

- Coordination Geometry: Sm(III) in carbonate hydrate adopts a coordination environment influenced by carbonate and water ligands, contrasting with the acetate’s carboxylate coordination . Solvent interactions (e.g., DMSO, methanol) can further alter electronic structures in solvated forms .

- Thermal Stability : Carbonate hydrate decomposes at higher temperatures (>500°C) compared to acetate (~300°C) and oxalate (~200°C), making it preferable for high-temperature oxide synthesis .

- Hygroscopicity : Chloride hexahydrate is highly hygroscopic, requiring airtight storage, whereas carbonate and oxalate hydrates are less moisture-sensitive .

Research Findings and Data

Thermal Decomposition Pathways

Solubility and Reactivity

Biological Activity

Samarium(III) carbonate hydrate, a rare earth compound, has garnered attention in biomedical research due to its potential biological activities, particularly in bone regeneration and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its effects on cell viability, osteogenic properties, and potential applications in medical therapies.

This compound is represented by the formula . It is characterized by its high purity (≥99.99% REO) and is soluble in acidic solutions. The compound's structure allows for the incorporation of samarium ions into biological matrices, enhancing their properties.

1. Biocompatibility and Osteogenic Activity

Recent studies have demonstrated that samarium-doped hydroxyapatite (SmHAp), derived from this compound, exhibits significant biocompatibility and osteogenic activity. For instance, a study involving MC3T3-E1 preosteoblasts showed that SmHAp nanoparticles maintained cell membrane integrity and promoted cell proliferation at concentrations up to 400 μg/mL . The presence of Sm^3+ ions was found to enhance cellular responses, including actin dynamics and osteogenesis.

| Concentration (μg/mL) | Cell Viability (%) | Osteogenic Activity |

|---|---|---|

| 25 | >90 | Positive |

| 50 | >85 | Moderate |

| 100 | >75 | Limited |

| 400 | >70 | Enhanced |

2. Antimicrobial Properties

This compound has also shown promising antimicrobial properties when incorporated into hydroxyapatite matrices. Studies indicate that SmHAp nanoparticles exhibit increased antibacterial activity against both Gram-positive and Gram-negative bacteria, with effectiveness improving as the concentration of samarium increases .

3. Case Studies

A controlled clinical trial investigated the effectiveness of Samarium-153 particulate hydroxyapatite in rheumatoid arthritis patients. Patients receiving intra-articular injections of Samarium-153 combined with corticosteroids exhibited reduced inflammation and improved joint function compared to those receiving corticosteroids alone . This study underscores the potential of samarium compounds in therapeutic applications.

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Calcium Homeostasis : Samarium ions may help mitigate disruptions in calcium homeostasis induced by other compounds, thereby supporting cellular functions related to bone health .

- Cell Signaling Pathways : Research suggests that Sm^3+ ions may modulate signaling pathways involved in cell proliferation and differentiation, particularly in osteoblasts.

Q & A

Basic: What are the standard methods for synthesizing samarium(III) carbonate hydrate in a laboratory setting?

Answer:

this compound is typically synthesized via two primary routes:

- Direct precipitation : Reacting samarium(III) chloride hexahydrate (SmCl₃·6H₂O) with a carbonate source (e.g., ammonium carbonate) in aqueous solution under controlled pH (6–8). The precipitate is filtered, washed with deionized water, and dried under vacuum .

- Thermal decomposition : Heating samarium(III) carbonate precursors (e.g., Sm₂(CO₃)₃·xH₂O) at >500°C in an inert atmosphere to remove bound water and achieve phase purity. This method requires precise temperature control to avoid decomposition into Sm₂O₃ .

Characterization : Use X-ray diffraction (XRD) to confirm crystallinity and thermogravimetric analysis (TGA) to determine hydration stoichiometry (xH₂O) .

Advanced: How can researchers resolve discrepancies in reported decomposition temperatures of this compound?

Answer:

Discrepancies in decomposition temperatures (e.g., >500°C vs. 400–450°C) arise from differences in hydration states, particle size, and atmospheric conditions. To resolve this:

- Controlled TGA experiments : Perform TGA under inert (N₂) and oxidative (O₂) atmospheres to isolate CO₂ release (carbonate decomposition) from Sm₂O₃ formation .

- In situ XRD : Monitor phase transitions during heating to correlate mass loss with structural changes .

- Hydration calibration : Pre-dry samples at 110°C to remove adsorbed water, ensuring consistent baseline hydration levels .

Basic: What safety precautions are critical when handling this compound?

Answer:

Key precautions include:

- Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine powders, which may cause irritation (H335 hazard) .

- Skin/eye protection : Wear nitrile gloves and goggles; rinse immediately with water if exposed (H315/H319 hazards) .

- Decomposition products : Avoid open flames, as thermal decomposition releases CO₂ and may produce toxic Sm₂O₃ particulates .

Storage : Keep in airtight containers with desiccants to prevent hygroscopic absorption .

Advanced: How can the hygroscopic nature of this compound impact experimental reproducibility, and how is this mitigated?

Answer:

Hygroscopicity alters hydration stoichiometry (xH₂O), affecting reaction kinetics and phase purity. Mitigation strategies:

- Controlled drying : Pre-dry samples at 110°C for 2 hours before use to standardize hydration levels .

- Inert atmosphere handling : Use gloveboxes (N₂/Ar) for weighing and synthesis to prevent water adsorption .

- Real-time monitoring : Employ Karl Fischer titration to quantify residual water in batches .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FTIR : Identify carbonate (ν₃ CO₃²⁻ at ~1450 cm⁻¹) and hydroxyl (O-H stretching at ~3400 cm⁻¹) groups .

- XRD : Compare with reference patterns (e.g., ICDD 00-025-0812) to confirm Sm₂(CO₃)₃·xH₂O structure .

- Elemental analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Sm³⁺:CO₃²⁻ molar ratios (target 2:3) .

Advanced: What strategies optimize the use of this compound as a precursor for Sm₂O₃ nanomaterials?

Answer:

- Calcination parameters : Heat at 700–800°C for 4 hours in air to ensure complete carbonate → oxide conversion. Lower temperatures yield mixed-phase products .

- Morphology control : Add surfactants (e.g., CTAB) during precipitation to template nanoparticle growth (20–50 nm) .

- Doping compatibility : Co-precipitate with transition metals (e.g., Fe³⁺) to create Sm₂O₃-based catalysts with tailored bandgaps .

Basic: How does the hydration state (xH₂O) influence the reactivity of this compound?

Answer:

Higher hydration (x > 4) increases solubility in polar solvents (e.g., water, ethanol), facilitating homogeneous reactions. Lower hydration (x ≤ 2) enhances thermal stability but reduces dissolution rates.

Methodology : Adjust hydration by vacuum drying (x = 1–2) or exposure to humidified environments (x = 4–6) .

Advanced: What are the challenges in reconciling theoretical and experimental lattice parameters for this compound?

Answer:

Discrepancies arise from:

- Defect structures : Vacancies in CO₃²⁻ layers due to rapid precipitation. Use Rietveld refinement with high-resolution synchrotron XRD to model defects .

- Hydration variability : Variable xH₂O distorts unit cell dimensions. Perform neutron diffraction on deuterated samples to precisely locate H₂O positions .

Basic: What are the environmental implications of this compound disposal?

Answer:

- Neutralization : Treat waste with dilute HCl to convert carbonate to CO₂ and SmCl₃, which is less ecotoxic (LD50: 3073 mg/kg) .

- Regulatory compliance : Follow local guidelines for heavy metal disposal. Sm compounds are not classified as persistent or bioaccumulative (vPvB/PBT) .

Advanced: How can computational modeling aid in predicting the behavior of this compound under extreme conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.